![molecular formula C18H18F3N3S B2686334 4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 501924-62-5](/img/structure/B2686334.png)
4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The 4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide molecule contains a total of 45 bond(s). There are 27 non-H bond(s), 13 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 urea (-thio) derivative(s), and 1 tertiary amine(s) (aromatic) .
Molecular Structure Analysis
The molecular structure of “4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide” includes several key features. It contains a total of 45 bonds, including 27 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, and 12 aromatic bonds. The molecule also includes 3 six-membered rings, 1 urea (-thio) derivative, and 1 tertiary amine (aromatic) .Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antitubercular Activities : Piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit potent antibacterial activity against pathogenic strains of bacteria and fungi. Furthermore, specific derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating bacterial infections and tuberculosis (Patel & Telvekar, 2014).
Anticancer Properties : Piperazine derivatives have also been investigated for their anticancer activities, particularly against breast cancer cells. Some derivatives exhibit significant antiproliferative effects, suggesting their potential use in cancer therapy (Yurttaş et al., 2014).
Hypoglycemic Activities : The hypoglycemic activities of piperazine derivatives have been studied, with compounds showing significant reduction in serum glucose levels in diabetic models. This indicates their potential application in the treatment of diabetes (Al-Abdullah et al., 2015).
Mechanism of Action and Target Engagement
Inhibition of Soluble Epoxide Hydrolase : Some piperazine derivatives have been identified as inhibitors of soluble epoxide hydrolase, with the triazine heterocycle playing a critical role in potency and selectivity. These compounds provide evidence of robust in vivo target engagement, offering insights into the development of new therapeutic agents (Thalji et al., 2013).
Inhibition of Bacterial Phosphopantetheinyl Transferase : Piperazine carbothioamide derivatives have been explored for their ability to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence. This research offers potential avenues for developing new antibacterial agents (Foley et al., 2014).
properties
IUPAC Name |
4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3S/c19-18(20,21)15-8-4-5-9-16(15)22-17(25)24-12-10-23(11-13-24)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQORUDARPXDROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

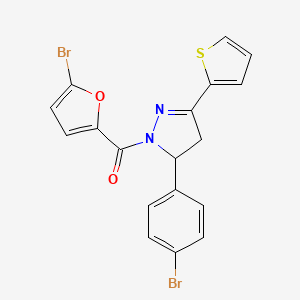
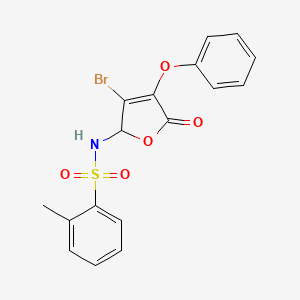
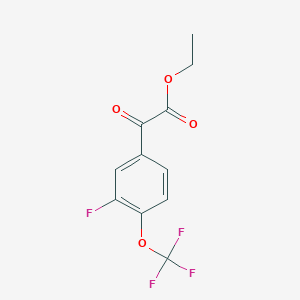
![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/no-structure.png)
![3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2686259.png)
![6-Benzylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2686261.png)
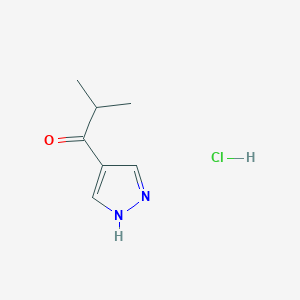
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2686265.png)
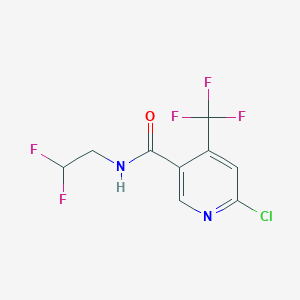
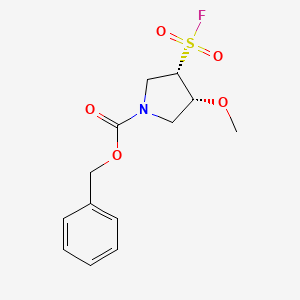
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone](/img/structure/B2686270.png)
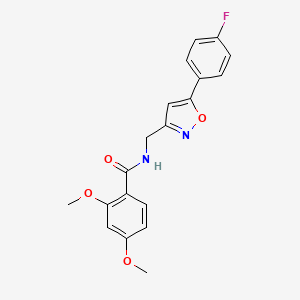
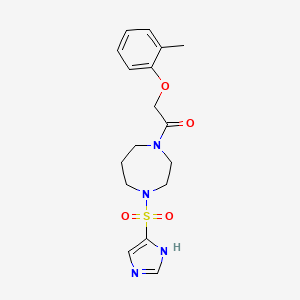
![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2686274.png)